![molecular formula C12H9ClF5N3O2S B1412483 Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate CAS No. 1823182-49-5](/img/structure/B1412483.png)
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Overview
Description
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is a chemical compound with the molecular formula C12H9ClF5N3O2S. It is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated, and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight .Molecular Structure Analysis
The molecular structure of this compound is based on the triazole class of compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction of these compounds leads to the formation of the triazole ring structure .Scientific Research Applications
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Compounds with this functional group can be potent against a variety of Gram-positive and Gram-negative bacteria. They are particularly significant in the development of new antibacterial agents to combat multidrug-resistant pathogens .
Antifungal Applications
Triazoles, including derivatives similar to the compound , have been used extensively as antifungal agents. Drugs like fluconazole and voriconazole are examples of triazole-containing medications that have been effective against fungal infections .
Anticancer Research
The structural complexity of triazoles allows them to interact with various enzymes and receptors, making them valuable in cancer research. They can be designed to target specific pathways involved in cancer cell proliferation .
Antiviral Potentials
Triazole derivatives have shown potential in antiviral therapy. They can be synthesized to inhibit the replication of viruses such as Herpes simplex, offering a pathway for the development of new antiviral drugs .
Anti-inflammatory and Analgesic Uses
Due to their ability to modulate biological systems, triazole compounds can be developed for anti-inflammatory and analgesic purposes, providing relief from pain and inflammation .
Antiepileptic and Antidepressant Effects
The compound’s structure suggests it could be modified to produce effects similar to rufinamide and trazodone, which are used to treat epilepsy and depression, respectively .
Antihypertensive and Cardiovascular Applications
Triazole derivatives can be used to create medications like trapidil, which has antihypertensive effects. This indicates potential applications in managing blood pressure and other cardiovascular conditions .
Antidiabetic and Metabolic Research
The versatility of triazole compounds extends to the treatment of diabetes and related metabolic disorders. They can be part of the synthesis of drugs that regulate blood sugar levels and improve metabolic health .
Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety . Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities . .
Mode of action
Many triazole derivatives are known to interact with various enzymes and receptors in the biological system, showing versatile biological activities .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by triazole compounds , there may be potential for the development of new drugs based on this compound.
properties
IUPAC Name |
ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF5N3O2S/c1-2-23-8(22)5-24-12(17,18)10-20-19-9-7(13)3-6(4-21(9)10)11(14,15)16/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDJGSRVMNJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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